molecular formula C14H25ClN2O3 B7984622 [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7984622
M. Wt: 304.81 g/mol
InChI Key: JCJMHDPNNOZPAA-LLVKDONJSA-N
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Description

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4) is a chiral tertiary amine derivative with the molecular formula C₁₄H₂₅ClN₂O₃. It features a pyrrolidine ring substituted with a 2-chloroacetyl group, an isopropyl carbamate, and a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of stereospecific small molecules or protease inhibitors due to its reactive chloroacetyl group and sterically hindered tert-butyl carbamate .

Parchem Chemicals lists this compound as an ISO-certified product, emphasizing its high purity (>95%) and suitability for laboratory-scale applications .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJMHDPNNOZPAA-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H24ClN3O3
  • Molecular Weight : 335.83 g/mol

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes, particularly those involved in the hydrolysis of endocannabinoids. Specifically, it may modulate the activity of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing protein 6 (ABHD6), which are crucial in cannabinoid signaling pathways. This modulation can lead to enhanced levels of endocannabinoids, potentially offering therapeutic benefits in pain management and neuroprotection .

2. Anticancer Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and cell cycle arrest .

3. Neurological Effects

The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer activityThe compound showed significant cytotoxicity in FaDu cells compared to the standard drug bleomycin, indicating its potential as an anticancer agent .
Study 2 Investigate neuroprotective effectsDemonstrated inhibition of AChE and BuChE enzymes, suggesting dual action that could benefit Alzheimer's treatment strategies .
Study 3 Assess enzyme modulationThe compound effectively increased endocannabinoid levels by inhibiting MAGL and ABHD6, highlighting its role in pain modulation .

Pharmacological Applications

The diverse biological activities suggest several pharmacological applications:

  • Pain Management : By enhancing endocannabinoid signaling through MAGL inhibition.
  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer cell lines.
  • Neurodegenerative Disorders : Particularly for conditions like Alzheimer's disease due to its cholinesterase inhibitory effects.

Comparison with Similar Compounds

tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS not specified)

This compound, referenced as 10-F526689 by CymitQuimica, shares the tert-butyl carbamate group but differs in its core structure (tetrahydroquinoxaline vs. pyrrolidine) and substituents (4-bromophenyl vs. chloroacetyl-isopropyl). The bromophenyl group enhances aromatic interactions in drug-receptor binding, while the tetrahydroquinoxaline core may confer rigidity, influencing bioavailability .

(R)-tert-Butyl (1-(2-chloroacetyl)pyrrolidin-3-yl)(isopropyl)carbamate

A direct synonym of the target compound, this variant emphasizes the stereochemistry at the pyrrolidine ring. The (R)-enantiomer is often prioritized in asymmetric synthesis to achieve desired pharmacological activity, as seen in kinase inhibitors targeting chiral active sites .

Comparative Data Table

Property Target Compound tert-butyl 3-(4-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
CAS Number 1353998-29-4 Not specified
Core Structure Pyrrolidine Tetrahydroquinoxaline
Key Substituents 2-Chloroacetyl, isopropyl, tert-butyl carbamate 4-Bromophenyl, tert-butyl carboxylate
Molecular Weight 304.81 g/mol Not available
Reactivity Chloroacetyl enables nucleophilic substitution Bromophenyl facilitates Suzuki couplings
Commercial Status Discontinued (CymitQuimica), available (Parchem) Active listing (CymitQuimica)
Primary Applications Chiral intermediates, protease inhibitors Aromatic ligand synthesis, rigid scaffold for drug design

Key Findings

Steric and Electronic Effects : The tert-butyl group in both compounds provides steric protection to the carbamate, enhancing stability during synthetic steps. However, the chloroacetyl group in the target compound introduces higher electrophilicity compared to the bromophenyl analogue, making it more reactive toward amines or thiols in cross-coupling reactions .

Chiral Utility: The (R)-configuration of the target compound is critical for enantioselective synthesis, whereas the tetrahydroquinoxaline derivative lacks defined stereochemistry in available data, limiting its use in asymmetric catalysis .

Commercial Accessibility : The discontinuation of the target compound by CymitQuimica highlights supply-chain variability, whereas Parchem’s ISO-certified product ensures consistent quality for research purposes .

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